![molecular formula C60H80N14O14 B1454180 Pentixafor CAS No. 1341207-62-2](/img/structure/B1454180.png)
Pentixafor
描述
Pentixafor 是一种基于小肽的镓-68 正电子发射断层扫描成像剂,它能特异性地靶向 C-X-C 基序趋化因子受体 4 (CXCR4)。该受体在多种恶性疾病中过表达,使 this compound 成为肿瘤学和心脏病学中用于精确检测肿瘤及其治疗的宝贵工具 .
准备方法
Pentixafor 通过使用模块化实验室 PharmTracer 的全自动化流程合成。合成涉及用镓-68 对 this compound 进行放射性标记,镓-68 来自 GalliaPharm 发电机。该过程包括以下步骤 :
前体溶液的制备: 测试不同量的 this compound(20 μg、30 μg 和 50 μg)用于放射性标记。
放射性标记: 将前体溶液与镓-68 混合,并在 97°C 下加热 4 分钟。
质量控制: 对最终产品进行无菌性、稳定性和放射化学纯度测试,以确保其符合欧洲药典的标准。
化学反应分析
Pentixafor 主要进行放射性标记反应。关键反应涉及镓-68 与基于肽的配体配位。该反应在加热下促进,导致形成 [68Ga]Ga-Pentixafor。该反应的主要产物是放射性标记化合物,用于成像目的 .
科学研究应用
Applications in Oncology
1. Imaging of Hematological Malignancies
Pentixafor has shown remarkable efficacy in imaging hematological malignancies such as multiple myeloma and lymphomas. Studies indicate that -Pentixafor PET/CT can detect tumor involvement with high sensitivity compared to traditional imaging methods.
- Case Study: Multiple Myeloma
2. Solid Tumors
The application of this compound extends to solid tumors, where it aids in the identification of CXCR4 expression levels that correlate with tumor aggressiveness and treatment response.
-
Table 1: Comparison of Imaging Agents
Tumor Type -Pentixafor Sensitivity -FDG Sensitivity Oesophageal Cancer 75% (3/4 patients) 100% (all lesions) Neuroendocrine Tumors 50% (6/12 patients) 85% Lung Cancer 80% (9/10 patients) Varies - Case Study: Oesophageal Cancer
Applications in Cardiology
1. Detection of Atherosclerosis
Recent studies have indicated that -Pentixafor can be utilized to visualize inflammatory processes associated with atherosclerosis. The ability to target CXCR4 allows for enhanced identification of vulnerable plaques.
- Case Study: Atherosclerotic Disease
Applications in Endocrinology
1. Primary Aldosteronism
The compound is also being explored for its role in identifying primary aldosteronism through enhanced imaging capabilities.
- Case Study: Adrenal Lesions
Summary of Findings
The versatility of -Pentixafor as a radiotracer is evident across various medical fields. Its applications range from oncology to cardiology and endocrinology, showcasing its potential not only as a diagnostic tool but also as a guide for targeted therapies.
作用机制
Pentixafor 通过与 CXCR4 受体结合发挥作用,CXCR4 受体是一种参与各种生理过程的 G 蛋白偶联受体,例如造血作用、干细胞迁移和血管生成 . This compound 与 CXCR4 的结合允许使用正电子发射断层扫描成像来可视化表达 CXCR4 的细胞。这种相互作用对于检测和监测 CXCR4 过表达的疾病(如癌症和心血管疾病)至关重要。
相似化合物的比较
Pentixafor 属于靶向 CXCR4 受体的一类化合物。类似的化合物包括 PentixaTher,用于放射性配体治疗 . 与其他靶向 CXCR4 的药物相比,this compound 由于其对 CXCR4 受体的高亲和力和特异性,显示出优异的成像能力 . 其他类似的化合物包括:
[177Lu]PentixaTher: 用于治疗目的,特别是在血液系统恶性肿瘤中。
[90Y]PentixaTher: 另一种靶向 CXCR4 的治疗剂,用于放射性配体治疗。
This compound 的独特性在于它能够提供 CXCR4 表达的高对比度图像,使其成为诊断和治疗应用中宝贵的工具。
生物活性
Pentixafor, a small peptide radiotracer, is primarily utilized for imaging the chemokine receptor CXCR4, which plays a crucial role in various biological processes, including cancer metastasis and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and research findings.
This compound binds selectively to the CXCR4 receptor, which is overexpressed in several malignancies and is involved in cell migration and proliferation. The binding affinity and specificity of this compound have been extensively studied using various methods, including in vitro assays and PET imaging.
- Binding Characteristics : this compound exhibits high affinity for CXCR4, facilitating its use in imaging techniques such as PET/CT. Studies have shown that it can effectively visualize CXCR4 expression in tumors, providing valuable diagnostic information .
Clinical Applications
This compound has been employed in various clinical settings, particularly in oncology. Its applications include:
- Tumor Imaging : this compound PET imaging has demonstrated efficacy in detecting CXCR4-expressing tumors, including hematological malignancies and solid tumors. A study reported significant tracer uptake in bone marrow and spleen, indicating active disease involvement .
- Theranostics : The development of theranostic agents combining diagnostic and therapeutic functions is an emerging field. For instance, [177Lu]PentixaTher has been explored for its potential to deliver targeted radiotherapy to CXCR4-positive tumors .
Research Findings
Numerous studies have contributed to understanding the biological activity of this compound:
- Imaging Studies : A comprehensive study involving 68Ga-Pentixafor PET/CT showed positive results in visualizing CXCR4 expression across various cancers. The maximum standardized uptake values (SUVmax) indicated significantly higher tracer uptake in affected tissues compared to controls .
- Case Studies : In clinical evaluations, patients with small cell lung cancer exhibited variable CXCR4 expression levels on PET imaging despite high immunohistochemical receptor expression. This discrepancy suggests that receptor dynamics may influence imaging outcomes .
- Comparative Studies : Research comparing this compound with other imaging agents revealed its superior performance in detecting CXCR4 expression due to its specific binding properties. For example, studies indicated that this compound outperformed [68Ga-DOTA-D-Phe-Tyr3-octreotide] in terms of sensitivity and specificity for CXCR4 detection .
Table 1: Summary of Key Studies on this compound
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUJVKAXNLHVRB-HUMWUIFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H80N14O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341207-62-2 | |
Record name | Pentixafor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOCLATIXAFORTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。